molecular formula C8H8O4 B14518120 4-(Cyclopropanecarbonyl)oxolane-2,3-dione CAS No. 63024-85-1

4-(Cyclopropanecarbonyl)oxolane-2,3-dione

Cat. No.: B14518120
CAS No.: 63024-85-1
M. Wt: 168.15 g/mol
InChI Key: TUTSWGQHDFUYLD-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarbonyl)oxolane-2,3-dione is an organic compound with the molecular formula C₈H₈O₄ It is characterized by the presence of a cyclopropane ring attached to an oxolane-2,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropanecarbonyl)oxolane-2,3-dione typically involves the reaction of cyclopropanecarbonyl chloride with oxolane-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropanecarbonyl)oxolane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxolane-2,3-dione moiety into diols or other reduced forms.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of substituted cyclopropane derivatives.

Scientific Research Applications

4-(Cyclopropanecarbonyl)oxolane-2,3-dione has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(Cyclopropanecarbonyl)oxolane-2,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Oxolane-2,3-dione: A simpler analog without the cyclopropane ring.

    Cyclopropanecarbonyl chloride: A precursor used in the synthesis of 4-(Cyclopropanecarbonyl)oxolane-2,3-dione.

    Dioxolane: A related compound with a different ring structure.

Uniqueness

This compound is unique due to the presence of both the cyclopropane ring and the oxolane-2,3-dione moiety

Properties

CAS No.

63024-85-1

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

4-(cyclopropanecarbonyl)oxolane-2,3-dione

InChI

InChI=1S/C8H8O4/c9-6(4-1-2-4)5-3-12-8(11)7(5)10/h4-5H,1-3H2

InChI Key

TUTSWGQHDFUYLD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2COC(=O)C2=O

Origin of Product

United States

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